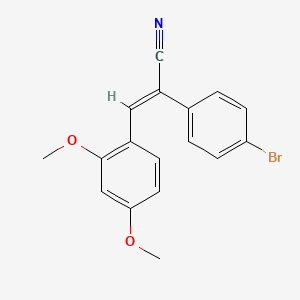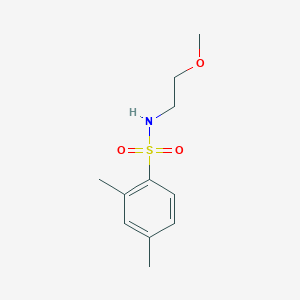![molecular formula C20H19N5 B5297022 N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine](/img/structure/B5297022.png)
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine, also known as QCM-MA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. QCM-MA is a small molecule that belongs to the class of quinoxaline-based compounds and has shown promising results in various studies. In
作用機序
The mechanism of action of N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell survival. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage. In vivo studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects.
実験室実験の利点と制限
One of the advantages of N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine is its potential therapeutic applications in various scientific research studies. This compound has shown promising results in various in vitro and in vivo studies. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine research. One of the future directions is to study the potential therapeutic applications of this compound in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to study the potential neuroprotective effects of this compound in various neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-quinoxalinylmethylamine, which is then reacted with 4-(1H-pyrazol-1-yl)benzaldehyde to form the intermediate compound. The final step involves the reaction of the intermediate compound with N-methyl-1-(chloromethyl)benzene to yield this compound. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR, HPLC, and mass spectrometry.
科学的研究の応用
N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(5-quinoxalinylmethyl)methanamine has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Additionally, this compound has been shown to protect neurons from oxidative stress-induced damage, which is a major contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-methyl-1-(4-pyrazol-1-ylphenyl)-N-(quinoxalin-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-24(15-17-4-2-5-19-20(17)22-12-11-21-19)14-16-6-8-18(9-7-16)25-13-3-10-23-25/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBQFTKSHKVKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)CC3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)


![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)
![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)
![3-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5297049.png)